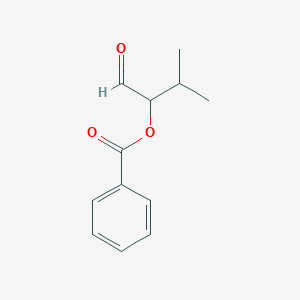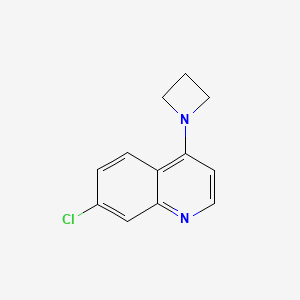![molecular formula C14H20ClNO2 B14616606 Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- CAS No. 59732-15-9](/img/structure/B14616606.png)
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is a chemical compound with the molecular formula C14H20ClNO2. It is known for its applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of a carbamic chloride group attached to an ethyl[3-(pentyloxy)phenyl] moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- typically involves the reaction of ethyl[3-(pentyloxy)phenyl]amine with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
[ \text{C14H20NO} + \text{COCl2} \rightarrow \text{C14H20ClNO2} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is carried out in large-scale reactors equipped with safety measures to handle phosgene. The process involves the continuous feeding of ethyl[3-(pentyloxy)phenyl]amine and phosgene into the reactor, followed by the separation and purification of the product using distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Carbamates: Formed by the reaction with alcohols
Ureas: Formed by the reaction with amines
Amines: Formed by reduction
Applications De Recherche Scientifique
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and coatings with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of carbamic chloride, ethyl[3-(pentyloxy)phenyl]- involves its reactivity with nucleophiles. The carbamic chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate or urea derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify amines and alcohols, which are common functional groups in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic chloride, methyl[3-(pentyloxy)phenyl]
- Carbamic chloride, ethyl[4-(pentyloxy)phenyl]
- Carbamic chloride, ethyl[3-(butyloxy)phenyl]
Uniqueness
Carbamic chloride, ethyl[3-(pentyloxy)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other carbamic chlorides. The presence of the pentyloxy group enhances its solubility and reactivity, making it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
59732-15-9 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
N-ethyl-N-(3-pentoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-3-5-6-10-18-13-9-7-8-12(11-13)16(4-2)14(15)17/h7-9,11H,3-6,10H2,1-2H3 |
Clé InChI |
GTKHYPFVMVBUOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)N(CC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


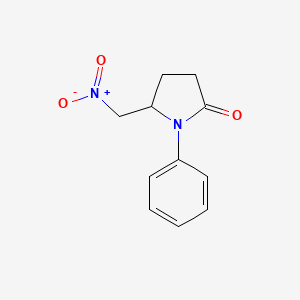
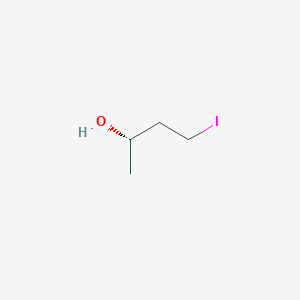

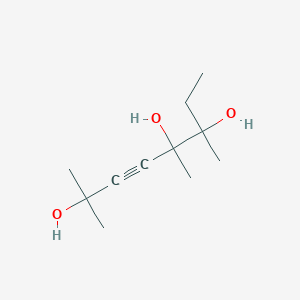

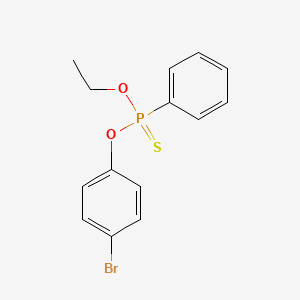
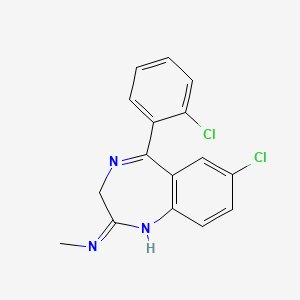
![2,5,6-Trichloro-3,3-bis(chloromethyl)-2-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B14616560.png)
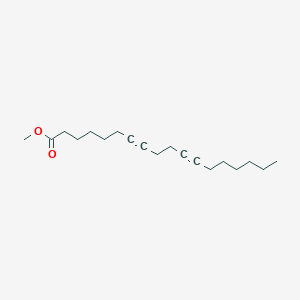
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
